molecular formula C14H17N3OS B1331956 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-39-9

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1331956
M. Wt: 275.37 g/mol
InChI Key: BXBCLXPJKNCSSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,2,4-triazole derivatives has been explored in the provided papers. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods demonstrate the versatility of 1,2,4-triazole chemistry in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined by IR-NMR spectroscopy and X-ray diffraction, revealing its crystallization in the monoclinic space group . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using Hartree-Fock and density functional methods, providing insights into the conformational flexibility and electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives has been studied, with some compounds showing potential as biological inhibitors. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was found to potentially inhibit cyclin-dependent kinase 5 enzyme . Additionally, the regioselectivity of alkylation reactions involving 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was investigated using AM1 semiempirical calculations, demonstrating the influence of electronic structures on reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives were extensively studied. For example, the vibrational frequencies and chemical shift values of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one were calculated and compared with experimental values, showing good agreement . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties were also analyzed, providing a comprehensive understanding of the electronic and thermodynamic stability of these compounds .

Scientific Research Applications

Corrosion Inhibition

  • Mild Steel Corrosion Protection : 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibits corrosion inhibition properties for mild steel in acidic environments. It functions by forming a protective film on the steel surface, thus increasing corrosion resistance (Orhan et al., 2012).

Chemical Synthesis and Modification

  • Synthesis of Schiff Bases : This compound is involved in the synthesis of Schiff bases, which are valuable in various chemical applications (Mobinikhaledi et al., 2010).
  • Aminomethylation and Cyanoethylation : It's used in aminomethylation and cyanoethylation reactions, indicating its versatility in chemical modifications (Hakobyan et al., 2017).

Biological and Medicinal Applications

  • DNA Methylation Inhibitors : Certain derivatives of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been found to act as DNA methylation inhibitors, suggesting potential applications in cancer research and therapy (Hovsepyan et al., 2018).

Electrochemistry

  • Electrochemical Studies : The electrochemical behavior of similar thiotriazoles has been studied, which can inform the applications of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in electrochemistry and corrosion science (Fotouhi et al., 2002).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCLXPJKNCSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360243
Record name 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

669705-39-9
Record name 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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